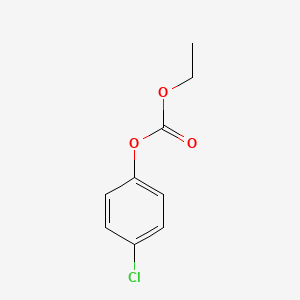

(4-Chlorophenyl) ethyl carbonate

Description

(4-Chlorophenyl) ethyl carbonate is an organocarbonate derivative featuring a 4-chlorophenyl group linked to an ethyl carbonate moiety (-O-CO-O-). For instance, describes the use of ethyl chloroformate in synthesizing carbonate intermediates during the reduction of 4-chlorophenyl acetyl derivatives to alcohol compounds. These intermediates likely involve a this compound structure, formed via reactions with amino acids under borohydride-methanol systems . Characterization methods such as NMR, FTIR, and elemental analysis confirm the structural integrity of related compounds, suggesting analogous validation for this compound .

Properties

CAS No. |

22719-87-5 |

|---|---|

Molecular Formula |

C9H9ClO3 |

Molecular Weight |

200.62 g/mol |

IUPAC Name |

(4-chlorophenyl) ethyl carbonate |

InChI |

InChI=1S/C9H9ClO3/c1-2-12-9(11)13-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3 |

InChI Key |

YVZRSAKDPDOUPK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the preparation of ethyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate (3b) from 4,5-dichloropyridazin-3(2H)-one and ethyl chloroformate. This intermediate reacts with 4-chlorophenol in toluene at room temperature, facilitated by AlCl₃, which activates the alcohol through coordination (Fig. 1). The reaction proceeds via nucleophilic substitution, where the 4-chlorophenolate ion displaces the pyridazinone leaving group, forming the target carbonate.

Key Parameters:

Advantages and Limitations

This method eliminates the need for hazardous reagents like phosgene and minimizes side reactions through the stability of the pyridazinone leaving group. However, the requirement for anhydrous conditions and the cost of synthesizing pyridazinone precursors may limit large-scale applications.

Direct Chloroformate-Alcohol Condensation

An alternative route involves the direct reaction of ethyl chloroformate with 4-chlorophenol. While theoretically straightforward, this method faces challenges in yield and selectivity due to competing side reactions.

Reaction Dynamics

In a comparative study, phenyl chloroformate (2a) reacted with n-butanol under AlCl₃ catalysis yielded only 20% of the desired carbonate after refluxing in toluene. For this compound, analogous conditions (ethyl chloroformate + 4-chlorophenol) resulted in even lower yields (<20%), attributed to the formation of byproducts such as diaryl carbonates and HCl-mediated degradation.

Optimization Insights:

-

Catalyst: AlCl₃ (prevents HCl accumulation)

-

Solvent: Toluene or dichloromethane

-

Temperature: Reflux (110°C for toluene)

Purification and Isolation Methodologies

Post-synthesis purification critically influences product purity and yield. Two dominant strategies emerge from the literature:

Liquid-Liquid Extraction

Following the AlCl₃-mediated synthesis, the crude mixture is washed with 10% sodium bicarbonate (NaHCO₃) to neutralize residual HCl, followed by six extractions with dichloromethane (500 mL each) to isolate the organic phase. This step removes unreacted starting materials and inorganic salts, achieving ~90% purity before crystallization.

Recrystallization

Final purification involves repeated recrystallization at 15°C using ethanol-water mixtures, elevating purity to ≥99%. For this compound, this process reduces yield from 82% to 38% but is indispensable for pharmaceutical-grade applications.

Comparative Analysis of Synthetic Routes

The pyridazinone route outperforms direct chloroformate condensation in yield and safety, making it the preferred method for laboratory-scale synthesis.

Mechanistic Considerations and Reaction Optimization

Role of Aluminum Chloride

AlCl₃ acts as a dual-purpose catalyst:

Chemical Reactions Analysis

Types of Reactions: (4-Chlorophenyl) ethyl carbonate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to produce 4-chlorophenol and ethanol.

Transesterification: It can react with other alcohols to form different carbonate esters.

Nucleophilic Substitution: The carbonate group can be displaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous sodium hydroxide.

Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.

Nucleophilic Substitution: Amines or thiols under mild conditions.

Major Products Formed:

Hydrolysis: 4-Chlorophenol and ethanol.

Transesterification: Various carbonate esters.

Nucleophilic Substitution: Substituted carbamates or thiocarbamates.

Scientific Research Applications

(4-Chlorophenyl) ethyl carbonate has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.

Pharmaceuticals: It can be employed in the preparation of prodrugs or active pharmaceutical ingredients.

Material Science: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl) ethyl carbonate depends on the specific application. In organic synthesis, it acts as a carbonylating agent, introducing the carbonate group into target molecules. In pharmaceuticals, it may serve as a prodrug, releasing the active compound upon hydrolysis in the body.

Comparison with Similar Compounds

Ethyl (4-Iodophenyl)methyl Carbonate

This compound (CAS 60075-64-1) replaces the chloro substituent with iodine, significantly altering its electronic and steric properties.

| Property | (4-Chlorophenyl) Ethyl Carbonate | Ethyl (4-Iodophenyl)methyl Carbonate |

|---|---|---|

| Molecular Weight | ~200–220 (estimated) | 338.63 g/mol (exact) |

| Substituent | Chlorine (electronegative) | Iodine (polarizable, bulky) |

| Synthetic Route | Ethyl chloroformate intermediates | Similar carbonate reagents |

Ethyl 4-Chlorophenylacetate

Ethyl 4-chlorophenylacetate (CAS 14062-24-9) replaces the carbonate group with an acetate (-O-CO-CH2-). This structural change reduces hydrolytic stability but increases metabolic flexibility, as acetate esters are more prone to enzymatic cleavage. highlights its use in pharmaceutical intermediates, with synthesis via esterification of 4-chlorophenylacetic acid .

| Property | This compound | Ethyl 4-Chlorophenylacetate |

|---|---|---|

| Functional Group | Carbonate (-O-CO-O-) | Acetate (-O-CO-CH2-) |

| Hydrolytic Stability | High (resists enzymatic cleavage) | Moderate (susceptible to esterases) |

| Applications | Intermediate in alcohol synthesis | Precursor for APIs, agrochemicals |

Ethyl 4-(4-Chlorophenyl)-2-[(Cyanoacetyl)Amino]Thiophene-3-Carboxylate

This heterocyclic derivative (CAS 547706-71-8) incorporates a thiophene ring and cyanoacetamide group, enabling diverse bioactivity. notes its molecular weight (348.8 g/mol) and lipophilicity (XLogP3 = 4), suggesting enhanced blood-brain barrier penetration compared to simpler carbonates. Its synthesis involves multi-step reactions with anhydrous potassium carbonate and ethyl chloroacetate .

2,6-Dichlorophenyl Analogs (DFP00173 vs. DFP00172)

demonstrates the impact of substituent position on biological activity. DFP00173 (2,6-dichlorophenyl) exhibits higher sirtuin inhibition potency than DFP00172 (4-chlorophenyl), highlighting the importance of steric and electronic effects. This suggests that this compound derivatives may benefit from substituent optimization for target-specific applications .

Q & A

Q. What are the optimal synthetic routes for (4-chlorophenyl) ethyl carbonate, and how can reaction conditions be controlled to improve yield?

The synthesis of this compound derivatives often involves nucleophilic substitution or esterification reactions. For example, allyl oximes and hydrazides can be synthesized using ethyl carbonate intermediates under palladium catalysis (e.g., Pd(PPh₃)₄) in dry MeCN, achieving yields up to 81% . Reaction optimization typically requires strict control of stoichiometry (e.g., 1.1 equiv of nucleophile) and inert conditions to minimize side reactions. Potassium carbonate is frequently used as a base in acetone or DMF to deprotonate intermediates and drive reactions to completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Structural elucidation relies on a combination of:

- 1H/13C NMR : To confirm regiochemistry and substituent effects, particularly for distinguishing carbonyl groups (e.g., ester vs. amide signals) .

- HRMS : For precise molecular weight determination and fragmentation pattern analysis .

- IR Spectroscopy : To identify functional groups like C=O (1700–1750 cm⁻¹) and C-O-C (1200–1300 cm⁻¹) .

- RP-HPLC : For purity assessment (e.g., >99% purity achieved for sulfone derivatives) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) simulations can model transition states and charge distribution on the carbonate group. For example, the electron-withdrawing 4-chlorophenyl group increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack by amines or thiols . MD simulations further assess steric effects in bulky derivatives .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of this compound in cyclization reactions?

In palladium-catalyzed allylation, steric hindrance from the 4-chlorophenyl group directs nucleophilic attack to the less hindered terminal of the allyl intermediate, as observed in enantioselective syntheses . Electronic effects (e.g., para-chloro substitution) stabilize intermediates via resonance, favoring 6-endo over 5-exo cyclization pathways in oxadiazole formation .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Purity variability : Impurities >2% can skew IC50 values .

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or solvent polarity (DMSO vs. ethanol) alter bioavailability .

- Metabolic stability : Hepatic microsome studies reveal rapid ester hydrolysis in some derivatives, reducing in vivo efficacy .

Q. How can reaction mechanisms involving this compound be validated using kinetic isotope effects (KIEs) or trapping experiments?

Q. What methodologies enable the design of this compound analogs with improved pharmacokinetic properties?

- Prodrug strategies : Masking the carbonate as a morpholine or pyrimidine derivative enhances water solubility .

- SAR studies : Introducing electron-donating groups (e.g., methyl) at the 5-position of oxadiazole scaffolds improves metabolic stability .

- Caco-2 permeability assays : To optimize logP values (target: 2–3) for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.